Ceftazidime (hydrate)

Description

BenchChem offers high-quality Ceftazidime (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ceftazidime (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

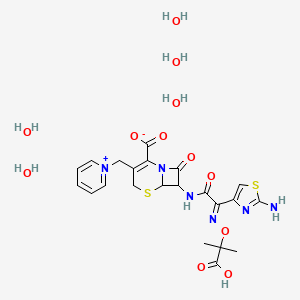

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13+;;;;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVPEQXCMGEDNH-QKJNAJOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Ceftazidime (Hydrate)

Ceftazidime is a third-generation, broad-spectrum cephalosporin (B10832234) antibiotic with potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its efficacy and stability are intrinsically linked to its unique chemical structure. This guide provides a detailed overview of the chemical properties, structural features, and analytical methodologies for Ceftazidime (hydrate).

Chemical Properties

Ceftazidime is typically supplied as a pentahydrate, which is a white to cream-colored crystalline powder.[2] The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [2] |

| Chemical Formula | C₂₂H₂₂N₆O₇S₂ (Anhydrous) C₂₂H₃₂N₆O₁₂S₂ (Pentahydrate) | [2][3] |

| Molecular Weight | 546.58 g/mol (Anhydrous) 636.65 g/mol (Pentahydrate) | [2][3] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | >150°C (decomposition) | |

| Solubility | Water: Slightly soluble to soluble (approx. 5 mg/mL in PBS at pH 7.2)[5] Organic Solvents: Sparingly soluble in ethanol, DMSO, and dimethylformamide | |

| LogP | -1.6 | [6] |

| pH | 5.0 - 8.0 (in freshly constituted solutions) | [2][4] |

| Storage | 2-8°C | [7] |

Ceftazidime is described as a strong basic compound based on its pKa.

Chemical Structure and Functional Moieties

The structure of Ceftazidime is fundamental to its antibacterial activity, stability, and pharmacokinetic profile. It is composed of several key functional groups attached to a central cephalosporin nucleus.[1]

-

Cephem Core: This bicyclic system consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[1][8] The strained β-lactam ring is the pharmacophore, responsible for inhibiting bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[1]

-

Aminothiazole Ring: This moiety, part of the C-7 side chain, enhances the antibacterial spectrum and potency, particularly against Gram-negative bacteria.[1]

-

Carboxypropyloxyimino Group: Also on the C-7 side chain, this bulky group provides significant stability against hydrolysis by many common β-lactamase enzymes produced by resistant bacteria.[9]

-

Pyridinium (B92312) Ring: The charged pyridinium group at the C-3 position increases the molecule's solubility in water, making it suitable for parenteral administration.[1] It also acts as a good leaving group during the PBP inhibition mechanism.

The interplay between these structural components results in a potent antibiotic that is stable to many bacterial resistance mechanisms and possesses favorable pharmacokinetic properties.

Caption: Logical relationship of Ceftazidime's functional moieties.

Experimental Protocols & Characterization

The characterization and quantification of Ceftazidime are critical for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.

A. High-Performance Liquid Chromatography (HPLC) Protocol for Ceftazidime Quantification

This protocol is a representative example for the analysis of Ceftazidime and its impurities.

-

Objective: To separate and quantify Ceftazidime and its related substances in a bulk drug sample.

-

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[10]

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: Alltima C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent reverse-phase column.[11]

-

Mobile Phase: Gradient elution using a mixture of an aqueous buffer and an organic solvent.[11]

-

Solvent A: Phosphate (B84403) buffer (e.g., 22.6 g/L ammonium (B1175870) dihydrogen phosphate, adjusted to pH 3.9 with phosphoric acid).[11]

-

Solvent B: Acetonitrile (HPLC grade).[10]

-

-

Flow Rate: 1.3 mL/min.[11]

-

Column Temperature: 35°C.[11]

-

Injection Volume: 20 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve Ceftazidime reference standard in a suitable diluent (e.g., a 95:5 v/v mixture of phosphate buffer and acetonitrile) to achieve a known concentration.[10]

-

Sample Solution: Prepare the bulk drug sample in the same diluent to a concentration within the linear range of the assay.[10]

-

-

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Perform replicate injections of the standard solution to verify system suitability parameters (e.g., peak area reproducibility, resolution between Ceftazidime and known impurities).[10]

-

Inject the sample solution(s).

-

Quantify the amount of Ceftazidime and its impurities by comparing the peak areas from the sample chromatogram to those from the standard chromatogram.[10]

-

B. Spectroscopic Characterization

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the identification and structural elucidation of impurities and degradation products. In positive ion electrospray (ESI) mode, Ceftazidime typically shows a protonated molecular ion [M+H]⁺ at m/z 547.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum of Ceftazidime exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

References

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 2. Ceftazidime Pentahydrate | C22H32N6O12S2 | CID 6536864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rpicorp.com [rpicorp.com]

- 5. Ceftazidime Hydrate - LKT Labs [lktlabs.com]

- 6. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. agscientific.com [agscientific.com]

- 8. goldbio.com [goldbio.com]

- 9. files.docking.org [files.docking.org]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. jfda-online.com [jfda-online.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Ceftazidime on Bacterial Cell Walls

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic with a bactericidal mode of action primarily targeting Gram-negative bacteria, including Pseudomonas aeruginosa. Its efficacy stems from the specific and high-affinity inhibition of essential penicillin-binding proteins (PBPs), particularly PBP3. This interaction disrupts the final transpeptidation stage of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall. The consequent loss of structural integrity leads to the formation of filamentous cells and eventual cell lysis. This guide provides a detailed examination of this mechanism, quantitative data on its binding affinity and in vitro activity, common bacterial resistance strategies, and the experimental protocols used to elucidate these interactions.

Introduction to Ceftazidime

Ceftazidime is a semi-synthetic, broad-spectrum β-lactam antibiotic. Its core structure consists of a β-lactam ring fused to a dihydrothiazine ring. Key structural features, such as a 2-aminothiazole (B372263) group, enhance its binding affinity for PBP3 in many Gram-negative organisms.[1] Additionally, a charged pyridinium (B92312) ring increases its aqueous solubility. It is a vital therapeutic option for severe nosocomial infections, though its effectiveness is challenged by the emergence of various bacterial resistance mechanisms.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The Bacterial Cell Wall and Peptidoglycan

The bacterial cell wall is an essential extracellular layer that provides structural support and protection against osmotic stress. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugar residues. These glycan chains are cross-linked by short peptide bridges, forming a durable, mesh-like structure.

The Role of Penicillin-Binding Proteins (PBPs)

The final steps of peptidoglycan synthesis—specifically the polymerization of glycan strands (transglycosylation) and the cross-linking of peptide chains (transpeptidation)—are catalyzed by a family of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are named for their ability to bind penicillin and other β-lactam antibiotics. Bacteria possess multiple PBPs, each with specialized roles in cell elongation, shape maintenance, and septum formation during cell division. High molecular weight PBPs, such as PBP1a, 1b, 2, and 3 in E. coli, are essential for viability.

Ceftazidime's Interaction with PBPs

Like all β-lactam antibiotics, ceftazidime is a structural mimic of the D-Ala-D-Ala terminus of the peptidoglycan peptide side chains. This allows it to bind to the active site of PBPs. The strained β-lactam ring then opens and forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site, effectively inactivating the enzyme.

Ceftazidime's primary mode of action in Gram-negative bacteria such as E. coli and P. aeruginosa is the high-affinity binding and inhibition of PBP3.[2][3] PBP3 is a transpeptidase essential for the formation of the division septum. Its inactivation prevents bacterial cell division, resulting in the characteristic elongation of cells into long filaments, which ultimately leads to cell lysis.[2][3] At higher, therapeutically achievable concentrations, ceftazidime also inhibits PBP1a and PBP1b, which are involved in cell elongation, leading to more rapid bacteriolysis.[2] In Gram-positive organisms like Staphylococcus aureus, ceftazidime shows a higher affinity for PBP1 and PBP2, with a lower affinity for PBP3.[2]

Quantitative Analysis of Ceftazidime's Activity

Binding Affinity for Penicillin-Binding Proteins

The efficacy of ceftazidime is directly related to its binding affinity for specific PBPs. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a fluorescent or radioactive penicillin probe to the target PBP. A lower IC50 value indicates higher binding affinity.

| Organism | PBP Target | IC50 (µg/mL) | Relative Affinity | Reference |

| Escherichia coli | PBP3 | ~0.1 | Primary Target | [2][4] |

| PBP1a/1b | >1.0 | Secondary | [2] | |

| PBP2 | >80 | Low | [5] | |

| Pseudomonas aeruginosa | PBP3 | ~0.5 | Primary Target | [2][6] |

| PBP1a | ~4.0 | Secondary | [5] | |

| PBP1b | >32 | Low | [5] | |

| PBP2 | >32 | Low | [6] | |

| Staphylococcus aureus | PBP1 | ~0.1 | High | [2] |

| PBP2 | ~0.8 | High | [2] | |

| PBP3 | ~12.5 | Moderate | [2] |

In Vitro Susceptibility: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure of an antibiotic's potency. According to the Clinical and Laboratory Standards Institute (CLSI), breakpoints are established to categorize isolates as susceptible, intermediate, or resistant.

| Organism Group | MIC Breakpoint (µg/mL) - Susceptible | MIC Breakpoint (µg/mL) - Intermediate | MIC Breakpoint (µg/mL) - Resistant | Reference(s) |

| Enterobacterales | ≤ 4 | 8 | ≥ 16 | [7][8] |

| Pseudomonas aeruginosa | ≤ 8 | - | ≥ 16 | [7][8][9][10] |

Mechanisms of Bacterial Resistance to Ceftazidime

Bacterial resistance to ceftazidime is a significant clinical challenge and can occur through several mechanisms, often in combination.

-

5.1 Enzymatic Degradation by β-Lactamases: This is the most common resistance mechanism. Bacteria acquire genes encoding β-lactamase enzymes (e.g., TEM, SHV, CTX-M, KPC, AmpC) that hydrolyze the amide bond in the β-lactam ring, rendering ceftazidime inactive. To counter this, ceftazidime is often paired with a β-lactamase inhibitor like avibactam.

-

5.2 Target Modification: Mutations in the genes encoding PBPs, particularly PBP3, can alter the structure of the enzyme's active site. This reduces the binding affinity of ceftazidime, decreasing its inhibitory effect.

-

5.3 Reduced Permeability and Efflux: Gram-negative bacteria can limit ceftazidime's access to its periplasmic PBP targets. This can be achieved by downregulating or mutating outer membrane porin channels, which reduces drug influx. Concurrently, bacteria can upregulate the expression of multidrug efflux pumps that actively transport ceftazidime out of the periplasm before it can reach its target.

Key Experimental Protocols

Protocol: Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the binding affinity (IC50) of an unlabeled antibiotic like ceftazidime for specific PBPs by measuring its ability to compete with a labeled probe.

Methodology:

-

Membrane Preparation: Grow bacterial cells (e.g., E. coli) to mid-log phase and harvest by centrifugation. Lyse cells via sonication or French press. Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.[11]

-

Competition Reaction: Aliquots of the membrane preparation are incubated with serially diluted concentrations of ceftazidime for a set period (e.g., 15-30 minutes) at 37°C to allow binding to reach equilibrium.[11]

-

Fluorescent Labeling: A fixed, sub-saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) is added to each reaction and incubated for a shorter period (e.g., 10 minutes).[11][12] The probe will bind to any PBP active sites not occupied by ceftazidime.

-

SDS-PAGE Separation: The reaction is stopped by adding a sample buffer. The membrane proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection and Analysis: The gel is visualized using a fluorescence scanner. The intensity of the fluorescent band corresponding to each PBP is quantified. The intensity decreases as the concentration of ceftazidime increases. The IC50 is calculated by plotting the percentage of inhibition against the ceftazidime concentration.[6]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized protocol for determining the MIC of an antibiotic.

Methodology:

-

Prepare Antibiotic Dilutions: Prepare a two-fold serial dilution of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well microtiter plate.

-

Standardize Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only). Incubate the plate at 35°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of ceftazidime in which there is no visible bacterial growth (i.e., the first clear well).

Conclusion

Ceftazidime's potent bactericidal activity is a direct result of its high-affinity binding to and subsequent inactivation of essential penicillin-binding proteins, disrupting bacterial cell wall synthesis. Its primary targeting of PBP3 in key Gram-negative pathogens underpins its clinical efficacy. However, the plasticity of bacteria has led to the evolution of robust resistance mechanisms, primarily through enzymatic degradation and target modification, which necessitates ongoing surveillance and the development of combination therapies. The experimental protocols detailed herein remain fundamental tools for characterizing the activity of existing and novel β-lactam antibiotics. A thorough understanding of this core mechanism is essential for the effective clinical use of ceftazidime and for guiding the development of next-generation antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial resistance to ceftazidime involving loss of penicillin-binding protein 3 in Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of monobactams to penicillin-binding proteins of Escherichia coli and Staphylococcus aureus: relation to antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.beckmancoulter.com [media.beckmancoulter.com]

- 8. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Guide to the Solubility of Ceftazidime (Hydrate) in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ceftazidime (B193861) (hydrate), a third-generation cephalosporin (B10832234) antibiotic, in a variety of laboratory solvents. Understanding the solubility of this compound is critical for a range of applications, including in vitro assay development, formulation studies, and microbiological research. This document compiles available data on its solubility, outlines a general experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Summary of Ceftazidime (Hydrate) Solubility

The solubility of ceftazidime (hydrate) can vary significantly depending on the solvent, temperature, and pH. The data presented below is a summary of values reported in publicly available resources. It is important to note the inconsistencies in some reported values, which may be attributed to different experimental conditions, such as the use of sonication or heat, and the specific form of the ceftazidime hydrate (B1144303) used (e.g., pentahydrate).

Table 1: Solubility of Ceftazidime (Hydrate) in Various Solvents

| Solvent | Reported Solubility | Remarks |

| Water | Slightly soluble; 0.36 mg/mL (as 360 mg/L); 30.77 mg/mL | Solubility is pH-dependent. The higher value was obtained with ultrasonic warming and heating to 60°C.[1][2][3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 5 mg/mL | A commonly used aqueous buffer for biological experiments.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble; 0.2 mg/mL; 50 mg/mL; 80 mg/mL | Significant variation in reported values. Higher solubilities are achieved with sonication and warming.[1][2][4] |

| Ethanol (EtOH) | Sparingly soluble; Very slightly soluble; 0.2 mg/mL | Generally considered to have low solubility in ethanol.[1][4] |

| Methanol (MeOH) | Freely soluble | While one source indicates free solubility, quantitative data is not readily available.[6] |

| Dimethylformamide (DMF) | Sparingly soluble | Quantitative data is not readily available.[4] |

| 0.1 M Sodium Hydroxide (NaOH) | 50 mg/mL | Soluble in alkaline solutions.[7] |

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a compound such as ceftazidime (hydrate). This protocol is based on the shake-flask method, a common technique for assessing thermodynamic solubility.

Materials and Equipment:

-

Ceftazidime (hydrate) powder

-

Selected laboratory solvents (e.g., water, DMSO, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

pH meter (for aqueous solutions)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of ceftazidime (hydrate) powder and add it to a known volume of the selected solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved ceftazidime.

-

Prepare a calibration curve using standard solutions of ceftazidime of known concentrations.

-

Calculate the solubility of ceftazidime in the solvent by multiplying the measured concentration by the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, typically mg/mL or mol/L.

-

Report the temperature and pH (for aqueous solutions) at which the solubility was determined.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a chemical compound.

This in-depth guide provides a solid foundation for researchers working with ceftazidime (hydrate). By understanding its solubility characteristics and employing standardized experimental protocols, scientists can ensure the accuracy and reproducibility of their research findings.

References

- 1. Ceftazidime Hydrate - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Ceftazidime =90.0 ,sodiumcarbonate 10 stabilizer 120618-65-7 [sigmaaldrich.com]

Spectroscopic Analysis of Ceftazidime (Hydrate): A Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the identification and characterization of Ceftazidime (hydrate). Ceftazidime, a third-generation cephalosporin (B10832234) antibiotic, is a complex molecule whose structural integrity and purity are paramount for its therapeutic efficacy and safety. This document outlines detailed experimental protocols and presents key quantitative data from Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to facilitate its unambiguous identification.

Introduction to Ceftazidime (Hydrate)

Ceftazidime is a semi-synthetic, broad-spectrum, beta-lactam antibiotic. It is primarily available as a pentahydrate, with the molecular formula C₂₂H₃₂N₆O₁₂S₂ and a molecular weight of approximately 636.7 g/mol . Its structure comprises a β-lactam ring fused to a dihydrothiazine ring, with two side chains that are crucial for its antibacterial activity and pharmacokinetic properties. The accurate identification and characterization of this hydrated form are critical for quality control in pharmaceutical manufacturing and drug development.

Spectroscopic Identification Workflow

The identification of Ceftazidime (hydrate) involves a multi-faceted approach, employing various spectroscopic techniques to probe different aspects of its molecular structure. The logical flow of this process, from sample receipt to final confirmation, is illustrated in the workflow diagram below. This systematic approach ensures a thorough and reliable identification.

Navigating the Solid-State Landscape of Ceftazidime Hydrate: A Technical Guide to its Crystal Structure and Amorphous Form

For Researchers, Scientists, and Drug Development Professionals

Ceftazidime (B193861), a third-generation cephalosporin (B10832234) antibiotic, is a cornerstone in the treatment of severe bacterial infections. Its efficacy and stability are intrinsically linked to its solid-state properties. While the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms—is a critical consideration in pharmaceutical development, the scientific literature predominantly characterizes ceftazidime in two primary solid forms: a crystalline pentahydrate and an amorphous state. This technical guide provides a comprehensive overview of the crystal structure of ceftazidime pentahydrate and the characteristics of its amorphous form, based on available scientific data.

The Crystalline State: Ceftazidime Pentahydrate

Ceftazidime is most commonly available and utilized in its crystalline pentahydrate form.[1][2] This hydrated crystal lattice exhibits well-defined structural parameters and physicochemical properties.

Crystal Structure and Crystallographic Data

Single-crystal X-ray diffraction studies have elucidated the precise atomic arrangement within the ceftazidime pentahydrate crystal. The crystallographic data provides a fundamental fingerprint of this crystalline form.[2][3]

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [2] |

| Space Group | P 21 21 21 | [2] |

| Unit Cell Dimensions | ||

| a | 8.9716 Å | [2] |

| b | 10.3943 Å | [2] |

| c | 31.5444 Å | [2] |

| α, β, γ | 90° | [2] |

| COD Number | 2105122 | [2] |

Table 1: Crystallographic Data for Ceftazidime Pentahydrate.[2]

X-Ray Powder Diffraction (XRPD)

X-ray powder diffraction is a key technique for the identification and quality control of crystalline pharmaceutical solids. A patented crystalline form of ceftazidime, which is likely the pentahydrate, exhibits characteristic diffraction peaks at the following 2θ angles:[4]

| 2θ (±0.2°) |

|---|

| 5.7 |

| 7.6 |

| 9.1 |

| 11.8 |

| 12.2 |

| 12.6 |

| 13.3 |

| 15.5 |

| 16.7 |

| 18.4 |

| 20.5 |

| 25.8 |

| 26.3 |

| 31.8 |

Table 2: Characteristic X-ray Powder Diffraction Peaks for a Crystalline Form of Ceftazidime.[4]

Thermal Analysis

The stability of ceftazidime pentahydrate upon heating has been investigated using thermal analysis techniques.[5] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into dehydration and decomposition processes. The thermal decomposition of ceftazidime complexes with transition metals, which involves the loss of coordinated water, has also been studied.[6]

The Amorphous State of Ceftazidime

In addition to its crystalline form, ceftazidime can exist in an amorphous state, which lacks a long-range ordered crystal lattice. This form is of particular interest for specific delivery systems, such as inhalable dry powders.[7]

Preparation of Amorphous Ceftazidime

Amorphous ceftazidime can be produced by spray-drying.[7][8] This process involves dissolving the crystalline material and rapidly removing the solvent, which prevents the molecules from organizing into a crystal lattice.

Characterization of Amorphous Ceftazidime

The absence of a crystalline structure in amorphous ceftazidime is confirmed by the lack of sharp peaks in its X-ray powder diffractogram, showing a characteristic halo pattern instead.[7][8] Thermal analysis, such as DSC, can be used to determine the glass transition temperature (Tg) of the amorphous material.[9]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental procedures for the preparation and characterization of ceftazidime's solid forms.

Preparation of Crystalline Ceftazidime Pentahydrate

A common method for the crystallization of ceftazidime pentahydrate involves controlled precipitation from an aqueous solution by pH adjustment.[10][11]

Protocol:

-

Prepare an aqueous solution of a ceftazidime salt (e.g., dihydrochloride) or a suspension of impure ceftazidime pentahydrate at a temperature between 5°C and 15°C.[10]

-

Adjust the pH of the solution to between 5.5 and 6.5 to dissolve the ceftazidime.[10]

-

Acidify the cold solution to a pH of between 4.0 and 4.7 to initiate nucleation.[10]

-

Maintain the pH within the range of 4.0 to 4.7 during crystallization by the controlled addition of an acid (e.g., phosphoric acid).[10]

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with cold water and a suitable organic solvent (e.g., acetone).[12]

-

Dry the crystals under vacuum.[12]

Preparation of Amorphous Ceftazidime by Spray-Drying

Spray-drying is a technique used to produce amorphous powders with controlled particle characteristics.[7]

Protocol:

-

Dissolve ceftazidime pentahydrate in a suitable solvent system (e.g., an aqueous solution).[7][8]

-

Optionally, dissolve excipients such as amino acids (e.g., valine, leucine) in the solution to improve aerosolization and stability.[7]

-

Atomize the solution into a hot drying gas (e.g., air or nitrogen) in a spray dryer.

-

The rapid evaporation of the solvent from the droplets results in the formation of solid amorphous particles.

-

Collect the dried powder using a cyclone separator.

Solid-State Characterization Techniques

A suite of analytical techniques is employed to characterize the solid-state forms of ceftazidime.

Polymorphism of Ceftazidime Hydrate (B1144303): The Current Landscape

The majority of research focuses on the well-established crystalline pentahydrate and the preparation and properties of the amorphous form for specific applications.[5][7] The lack of extensive literature on ceftazidime polymorphism may suggest that it is a compound that does not readily form multiple stable crystalline structures under typical crystallization conditions.

Conclusion

The solid-state properties of ceftazidime are crucial for its formulation, stability, and therapeutic performance. The crystalline pentahydrate is the well-characterized and commercially utilized form, with its crystal structure and physicochemical properties established. The amorphous form of ceftazidime, obtainable through techniques like spray-drying, offers potential advantages for alternative delivery routes, such as inhalation.

While the concept of polymorphism is a fundamental aspect of pharmaceutical science, the existence of multiple, distinct polymorphic forms of ceftazidime hydrate is not extensively documented in the available scientific literature. Future research may yet uncover novel crystalline forms or provide a more detailed understanding of the potential for polymorphic transformations. For now, a thorough understanding of the properties of the crystalline pentahydrate and the amorphous form is paramount for the successful development and application of ceftazidime-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Ceftazidime Pentahydrate | C22H32N6O12S2 | CID 6536864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Invariom modeling of ceftazidime pentahydrate: molecular properties from a 200 second synchrotron microcrystal experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102924483B - Ceftazidime crystal compound, preparation method of compound and pharmaceutical composition of compound in sterile mixed powder form - Google Patents [patents.google.com]

- 5. Stability of Ceftazidime Pentahydrate Investigated by Thermal Analysis Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complex-Forming Properties of Ceftazidime with Fe(III) Ions in an Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amino acids improve aerosolization and chemical stability of potential inhalable amorphous Spray-dried ceftazidime for Pseudomonas aeruginosa lung infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. EP0187450B1 - Process for the preparation of crystalline ceftazidime pentahydrate - Google Patents [patents.google.com]

- 11. Process for the preparation of crystalline ceftazidime pentahydrate - Patent 0179546 [data.epo.org]

- 12. CN102924483A - Ceftazidime crystal compound, preparation method of compound and pharmaceutical composition of compound in sterile mixed powder form - Google Patents [patents.google.com]

Degradation Pathway of Ceftazidime (Hydrate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime (B193861) is a third-generation cephalosporin (B10832234) antibiotic widely utilized for its broad-spectrum activity against various bacterial pathogens. As a β-lactam antibiotic, its chemical structure is susceptible to degradation under several environmental conditions, which can lead to a reduction in potency and the formation of potentially adverse degradation products. A thorough understanding of the degradation pathways of ceftazidime is paramount for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the assurance of patient safety and therapeutic efficacy.

This technical guide provides a comprehensive overview of the degradation pathways of ceftazidime (hydrate) under various stress conditions, including hydrolysis, oxidation, and photolysis. It details the major degradation products, presents quantitative data from stability studies, outlines experimental protocols for forced degradation, and visualizes the degradation pathways and analytical workflows.

Degradation Pathways of Ceftazidime

The degradation of ceftazidime is primarily influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The main degradation mechanisms involve hydrolysis of the β-lactam ring, isomerization of the dihydrothiazine ring, and cleavage of the C-3 side chain.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for ceftazidime and is highly dependent on the pH of the solution.

-

Acidic Conditions: In acidic solutions, the primary degradation involves the opening of the β-lactam ring. This can be accompanied by the simultaneous production of pyridine (B92270) and methylene (B1212753) derivatives.[1][2]

-

Neutral Conditions: In neutral solutions, the opening of the β-lactam ring also occurs.[1][2]

-

Basic Conditions: Under basic conditions, ceftazidime degradation is more complex. It can involve the formation of a C-7 epimer, opening of the β-lactam ring, and the release of pyridine.[1][2] Isomerization to the inactive Δ²-isomer is also a significant degradation pathway in basic conditions.[3]

Oxidative Degradation

Ceftazidime is susceptible to oxidation, typically induced by exposure to hydrogen peroxide. The specific degradation products of oxidation are not as extensively detailed in the provided literature as those from hydrolysis, but it is a recognized degradation pathway that needs to be assessed during stability studies.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of ceftazidime. The reconstituted solution of ceftazidime is particularly labile to photodegradation.[4][5] Studies have shown significant degradation upon exposure to both UV and visible light.[4]

Major Degradation Products

Several degradation products of ceftazidime have been identified and characterized:

-

Pyridine: The cleavage of the C-3 side chain results in the formation of pyridine. This is a common degradation product observed under acidic, basic, and neutral hydrolytic conditions.[1][2][6]

-

Δ²-Isomer: This isomer involves the migration of the double bond within the dihydrothiazine ring from the active Δ³ position to the inactive Δ² position.[3] This isomerization is particularly noted under basic conditions and leads to a complete loss of antibacterial activity.[3]

-

β-Lactam Ring-Opened Products: Hydrolysis of the amide bond in the four-membered β-lactam ring is a key degradation step. This opening of the ring structure renders the antibiotic inactive.[1][2][6]

-

C-7 Epimer: Epimerization at the C-7 position has been observed as a degradation pathway, particularly in basic solutions.[1][2]

-

[(2-amino-4-thiazolyl) (1-carboxy-1-methylethoxy) imino] acetyl-ethanal: This product results from the opening of the β-lactam ring.[5][7]

Quantitative Degradation Data

The following tables summarize the quantitative data on ceftazidime degradation under various stress conditions as reported in the literature.

Table 1: Degradation of Ceftazidime in Reconstituted Solution under Thermal and Photolytic Stress

| Stress Condition | Exposure Time | Temperature | Percent Degradation | Reference |

| Heating | 24 hours | 45°C | ~85% | [1] |

| UV Radiation | 24 hours | - | ~85% | [1] |

| Visible Radiation | 24 hours | - | ~85% | [1] |

Table 2: Degradation of Ceftazidime Powder for Injection under Thermal and Photolytic Stress

| Stress Condition | Exposure Time | Temperature | Percent Degradation | Reference |

| Heating | 28 days | 45°C | ~8% | [8] |

| UV Radiation | 28 days | - | ~5% | [8] |

| Visible Radiation | 28 days | - | ~8% | [8] |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Below are detailed protocols for subjecting ceftazidime to various stress conditions.

Preparation of Stock Solution

Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent, such as water or a 50:50 mixture of acetonitrile (B52724) and water.[6] This stock solution will be used for all subsequent stress conditions.[6]

Acid Hydrolysis

-

To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.[6]

-

Keep the mixture at 60°C for 30 minutes.[6]

-

After the incubation period, cool the solution to room temperature.[6]

-

Neutralize the solution with an equivalent volume of 0.1 N sodium hydroxide.[6]

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[6]

Base Hydrolysis

-

To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.[6]

-

Keep the mixture at 60°C for 30 minutes.[6]

-

After the incubation period, cool the solution to room temperature.[6]

-

Neutralize the solution with an equivalent volume of 0.1 N hydrochloric acid.[6]

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[6]

Oxidative Degradation

-

To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).[6]

-

Keep the solution at 60°C for 30 minutes.[6]

-

After the incubation period, cool the solution to room temperature.[6]

-

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.[6]

Thermal Degradation

-

Solid State: Place a known amount of ceftazidime powder in a hot air oven at a specified temperature (e.g., 60°C) for a defined period.[6] At various time points, withdraw samples, dissolve them in the mobile phase, and analyze.

-

Solution State: Place the ceftazidime stock solution in a hot air oven at 60°C.[6] Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with the mobile phase for analysis.[6]

Photolytic Degradation

-

Expose the ceftazidime stock solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

-

A control sample should be wrapped in aluminum foil to shield it from light and kept under the same temperature conditions.[6]

-

After the exposure period, prepare the samples for analysis by dissolving the powder or diluting the solution in the mobile phase.[6]

Analytical Method: Stability-Indicating HPLC

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.[6]

Table 3: Recommended HPLC Method Parameters

| Parameter | Specification | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | A mixture of phosphate (B84403) buffer (pH 4) and acetonitrile (e.g., 60:40 v/v) | [6] |

| Flow Rate | 1.0 mL/min | [6] |

| Detection Wavelength | 231 nm or 254 nm | [6] |

| Injection Volume | 20 µL | [6] |

| Column Temperature | Ambient or controlled at 35°C | [6] |

Note: The mobile phase composition and gradient may need to be optimized to achieve adequate separation of all degradation products.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of ceftazidime and a typical experimental workflow for forced degradation studies.

Caption: Ceftazidime Degradation Pathways.

Caption: Forced Degradation Workflow.

References

- 1. Stability Study and Degradation Kinetics of Ceftazidime in Pharmaceutical Preparations [article.sapub.org]

- 2. ptfarm.pl [ptfarm.pl]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability and Compatibility of Ceftazidime Administered by Continuous Infusion to Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

Mode of Action of Ceftazidime on Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftazidime (B193861), a third-generation cephalosporin, exhibits potent activity against Pseudomonas aeruginosa, a notoriously challenging opportunistic pathogen. Its primary mechanism of action involves the targeted inhibition of essential penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis and subsequent cell lysis. This guide provides a detailed examination of ceftazidime's interaction with P. aeruginosa, encompassing its molecular mechanism, the development of resistance, and the experimental methodologies used to study these interactions.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Ceftazidime's bactericidal effect is achieved through the acylation of penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the biosynthesis of the peptidoglycan layer of the cell wall. In P. aeruginosa, ceftazidime demonstrates a high affinity for PBP3, an enzyme primarily involved in cell division. The binding of ceftazidime to PBP3 inhibits its transpeptidase activity, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to the formation of filamentous, non-viable cells and eventual lysis.

The process begins with the diffusion of ceftazidime across the outer membrane of P. aeruginosa, primarily through porin channels. Once in the periplasmic space, it can access and bind to its PBP targets.

An In-depth Technical Guide to the Binding Affinity of Ceftazidime to Penicillin-Binding Protein 3 (PBP3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftazidime, a third-generation cephalosporin (B10832234) antibiotic, exhibits potent bactericidal activity, primarily by targeting and inhibiting penicillin-binding protein 3 (PBP3). This essential enzyme plays a critical role in the final stages of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. The high affinity and subsequent inhibition of PBP3 by Ceftazidime disrupt cell wall formation, leading to cell filamentation and eventual lysis. This technical guide provides a comprehensive overview of the binding affinity of Ceftazidime to PBP3, including quantitative binding data, detailed experimental protocols for measuring binding affinity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The emergence of antibiotic-resistant bacteria presents a formidable challenge to global health. Understanding the molecular interactions between antibiotics and their targets is paramount for the development of new therapeutic strategies. Ceftazidime's efficacy, particularly against Gram-negative pathogens like Pseudomonas aeruginosa, is largely attributed to its strong interaction with PBP3. This document delves into the specifics of this interaction, providing a technical resource for researchers in the field of antimicrobial drug discovery and development.

Mechanism of Action: Ceftazidime and PBP3

Ceftazidime functions by mimicking the D-Ala-D-Ala substrate of PBP3, allowing it to bind to the enzyme's active site.[1][2] The interaction is characterized by the formation of a stable, covalent acyl-enzyme complex.[2] This is achieved through the nucleophilic attack of a serine residue within the PBP3 active site on the β-lactam ring of Ceftazidime.[2] This irreversible binding effectively inactivates the transpeptidase function of PBP3, which is responsible for cross-linking peptidoglycan chains.[3][4] The inhibition of this crucial step in cell wall biosynthesis weakens the structural integrity of the bacterium, leading to morphological changes such as filamentation and ultimately, cell death.[5][6]

Quantitative Binding Affinity Data

The binding affinity of Ceftazidime to PBP3 has been quantified using various biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of an inhibitor. The dissociation constant (Kd) and inhibition constant (Ki) provide more direct measures of binding affinity.

| Compound | Target | Organism | Parameter | Value | Reference |

| Ceftazidime | PBP3 | Pseudomonas aeruginosa | IC50 | 0.06 - 0.25 mg/L | [7] |

| Ceftazidime | PBP3 | Pseudomonas aeruginosa | IC50 Ratio (Ceftazidime/SID-Ceftazidime) | 1.0 | [8] |

| Cefotaxime | PBP3 | Staphylococcus epidermidis | Kd | 11.4 nM | [9] |

Note: The provided IC50 values for Ceftazidime are from a study on Klebsiella pneumoniae. While specific to that organism, they provide a relevant quantitative measure of Ceftazidime's potency against PBP3. The IC50 ratio for P. aeruginosa PBP3 indicates that the conjugation of a siderophore did not significantly alter the intrinsic binding affinity. The Kd value for Cefotaxime, another cephalosporin, provides a point of comparison for the high-affinity interaction with a PBP3 homolog.

Signaling Pathway: PBP3 Inhibition by Ceftazidime

The inhibition of PBP3 by Ceftazidime disrupts the normal process of peptidoglycan synthesis, a critical pathway for bacterial cell survival. The following diagram illustrates the simplified signaling pathway.

Experimental Protocols

Accurate determination of binding affinity is crucial for drug development. The following sections detail the methodologies for key experiments used to quantify the interaction between Ceftazidime and PBP3.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Methodology:

-

Sample Preparation:

-

Recombinant PBP3 is purified and dialyzed extensively against the experimental buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

-

Ceftazidime is dissolved in the same dialysis buffer to minimize heats of dilution.

-

Both protein and ligand solutions are degassed prior to the experiment to prevent bubble formation.

-

-

ITC Experiment:

-

The sample cell of the calorimeter is filled with the PBP3 solution (typically 10-50 µM).

-

The injection syringe is filled with the Ceftazidime solution (typically 10-20 fold higher concentration than PBP3).

-

A series of small, precise injections of Ceftazidime into the sample cell are performed at a constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw ITC data (heat flow versus time) is integrated to obtain the heat change per injection.

-

The resulting binding isotherm (heat per mole of injectant versus molar ratio) is fitted to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time, providing kinetic data (association and dissociation rate constants, ka and kd) and affinity data (Kd).

Methodology:

-

Sensor Chip Preparation:

-

A suitable sensor chip (e.g., CM5) is activated.

-

PBP3 is immobilized onto the sensor chip surface via amine coupling or other appropriate chemistry.

-

The surface is then deactivated and stabilized.

-

-

SPR Experiment:

-

A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

-

Different concentrations of Ceftazidime (analyte) are injected over the surface for a defined association phase.

-

The running buffer is then reintroduced to monitor the dissociation phase.

-

A regeneration step may be required to remove bound analyte between cycles.

-

-

Data Analysis:

-

The sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association and dissociation curves are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the ka and kd.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

-

Competitive Binding Assay (Fluorescence Polarization)

This assay determines the IC50 of an unlabeled inhibitor (Ceftazidime) by measuring its ability to compete with a fluorescently labeled probe for the PBP3 active site.

Methodology:

-

Assay Setup:

-

A fixed concentration of purified PBP3 and a fluorescent probe (e.g., Bocillin-FL, a fluorescent penicillin derivative) are incubated in a microplate.

-

Varying concentrations of the unlabeled competitor, Ceftazidime, are added to the wells.

-

-

Incubation and Measurement:

-

The mixture is incubated to allow the binding to reach equilibrium.

-

The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

As the concentration of Ceftazidime increases, it displaces the fluorescent probe from PBP3, causing a decrease in the fluorescence polarization signal.

-

The fluorescence polarization values are plotted against the logarithm of the Ceftazidime concentration to generate a dose-response curve.

-

The IC50 value, the concentration of Ceftazidime that causes a 50% reduction in the fluorescent signal, is determined from this curve.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

-

Conclusion

The high binding affinity of Ceftazidime for PBP3 is a cornerstone of its antibacterial efficacy, particularly against challenging Gram-negative pathogens. A thorough understanding of this interaction, quantified through robust biophysical and biochemical methods, is essential for the rational design of novel β-lactam antibiotics and for combating the growing threat of antimicrobial resistance. This technical guide provides a foundational resource for researchers, offering a detailed overview of the binding mechanism, quantitative data, and the experimental approaches necessary to further investigate this critical drug-target interaction.

References

- 1. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 3. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Continuous administration of PBP-2- and PBP-3-specific beta-lactams causes higher cytokine responses in murine Pseudomonas aeruginosa and Escherichia coli sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fortunejournals.com [fortunejournals.com]

The Enduring Efficacy of Ceftazidime: A Technical Guide to its Antibacterial Spectrum Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Introduction

Ceftazidime (B193861), a third-generation cephalosporin, has long been a cornerstone in the treatment of serious infections caused by Gram-negative bacteria. Its broad spectrum of activity, particularly against Pseudomonas aeruginosa, has made it an invaluable therapeutic agent.[1] This technical guide provides an in-depth analysis of the antibacterial spectrum of ceftazidime (hydrate) against clinically relevant Gram-negative pathogens. It consolidates quantitative data on its efficacy, details the experimental protocols for susceptibility testing, and illustrates the underlying molecular interactions and resistance mechanisms. For contemporary applications, this guide also incorporates data on ceftazidime in combination with avibactam (B1665839), a β-lactamase inhibitor that significantly enhances its activity against many resistant strains.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, it mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[2] By acylating the active site of these enzymes, ceftazidime blocks the cross-linking of peptidoglycan chains, leading to the loss of cell wall integrity and subsequent cell lysis.[1][2] A key feature of ceftazidime is its stability against many chromosomally and plasmid-mediated β-lactamases produced by Gram-negative bacteria, which is attributed to its aminothiazolyl acetamido side chain.[3]

Mechanism of action of Ceftazidime.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of ceftazidime is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Pseudomonas aeruginosa

Ceftazidime has historically demonstrated potent activity against Pseudomonas aeruginosa. However, rising resistance has necessitated the use of ceftazidime-avibactam.

| Organism | Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |

| P. aeruginosa | Ceftazidime | 2 | >32 | - |

| P. aeruginosa | Ceftazidime-avibactam | 2 | 4 | 97.1 |

| Multidrug-resistant P. aeruginosa | Ceftazidime-avibactam | 4 | 16 | 86.5 |

| Meropenem-nonsusceptible P. aeruginosa | Ceftazidime-avibactam | 4 | 16 | 87.3 |

Data compiled from studies conducted between 2012 and 2019.[4][5][6]

Enterobacterales

Ceftazidime's activity against Enterobacterales can be limited by the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases. The addition of avibactam restores activity against many of these resistant isolates.

| Organism | Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |

| Enterobacterales (overall) | Ceftazidime-avibactam | 0.12 | 0.25 | >99.8 |

| Escherichia coli | Ceftazidime-avibactam | ≤0.125 | 0.25 | ~99.7 |

| Klebsiella pneumoniae | Ceftazidime-avibactam | 0.25 | 0.5 | ~99.3 |

| Carbapenem-resistant Enterobacterales (CRE) | Ceftazidime-avibactam | 0.5 | 2 | 97.5 |

| ESBL-producing Enterobacterales | Ceftazidime-avibactam | 0.19 | 0.38 | 99.1 |

Data compiled from studies conducted between 2012 and 2018.[4][7][8] Note that ceftazidime-avibactam is not active against metallo-β-lactamase (MBL)-producing Enterobacterales.[9]

Mechanisms of Resistance in Gram-negative Bacteria

Bacterial resistance to ceftazidime can emerge through several mechanisms, broadly categorized as enzymatic degradation, target site modification, and reduced drug accumulation.

-

Enzymatic Degradation: The production of β-lactamase enzymes is the most common resistance mechanism.[10] These enzymes hydrolyze the β-lactam ring of ceftazidime, rendering it inactive.[10] While ceftazidime is stable against many common β-lactamases, extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and carbapenemases (like KPC and OXA-48) can effectively degrade it.[11][12] Avibactam inhibits a broad range of these enzymes (Ambler classes A, C, and some D), restoring ceftazidime's activity.[11][12]

-

Target Site Modification: Alterations in the structure of PBPs can reduce the binding affinity of ceftazidime, leading to decreased efficacy. This is a less common mechanism of resistance compared to enzymatic degradation.

-

Reduced Drug Accumulation: Gram-negative bacteria can limit the intracellular concentration of ceftazidime through two primary mechanisms:

-

Reduced Permeability: Downregulation or mutation of outer membrane porin channels (like OprD in P. aeruginosa) can restrict the entry of ceftazidime into the periplasmic space where the PBPs are located.[10]

-

Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport ceftazidime out of the bacterial cell before it can reach its PBP targets.[10]

-

Mechanisms of resistance to Ceftazidime.

Experimental Protocols

Standardized methods for determining the MIC of ceftazidime are crucial for accurate susceptibility testing and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines. The broth microdilution method is most commonly referenced in large-scale surveillance studies.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Materials:

-

Ceftazidime (hydrate) analytical standard powder

-

Avibactam sodium analytical standard (if testing in combination)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Sterile diluents (e.g., sterile water, DMSO)

-

Bacterial isolates for testing

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Spectrophotometer or turbidimeter

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antibiotic Stock Solutions:

-

Accurately weigh the ceftazidime powder and reconstitute in a suitable solvent to create a high-concentration stock solution. The potency of the powder must be accounted for.

-

For ceftazidime-avibactam, prepare stock solutions of both compounds. Avibactam is typically used at a fixed concentration of 4 µg/mL.[6]

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of the 96-well plate.

-

Add 50 µL of the highest concentration of the antibiotic to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well. This results in wells containing 50 µL of varying antibiotic concentrations.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

After incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

-

Workflow for MIC determination by broth microdilution.

Conclusion

Ceftazidime remains a critical antibiotic for treating Gram-negative infections. While its efficacy can be compromised by various resistance mechanisms, particularly β-lactamase production, the combination with avibactam has revitalized its utility against a wide range of multidrug-resistant pathogens, including ESBL-producing and carbapenem-resistant Enterobacterales and difficult-to-treat P. aeruginosa. Continuous surveillance of ceftazidime susceptibility using standardized methodologies is essential to monitor resistance trends and guide appropriate clinical use. This technical guide provides the foundational data and protocols to support researchers and drug development professionals in their efforts to combat the ongoing challenge of Gram-negative bacterial resistance.

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 3. Ceftazidime - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Ceftazidime/Avibactam and Other Commonly Used Antibiotics Activity Against Enterobacterales and Pseudomonas aeruginosa Isolated in Poland in 2015–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of ceftazidime-avibactam against Gram-negative organisms collected from U.S. medical centers in 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of in Vitro Activity of Ceftazidime/Avibactam and Ceftolozane/Tazobactam against ESBL-producing Enterobacterales Isolated from Intensive Care Units from Qatar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Ceftazidime-Avibactam against Gram-Negative Organisms Collected from U.S. Medical Centers in 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime Resistance [pdb101.rcsb.org]

- 11. Epidemiology and Mechanisms of Ceftazidime–Avibactam Resistance in Gram-Negative Bacteria [engineering.org.cn]

- 12. mdpi.com [mdpi.com]

In-Vitro Activity of Ceftazidime Against Clinical Isolates: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of ceftazidime (B193861) against a range of clinically significant bacterial isolates. Ceftazidime, a third-generation cephalosporin, has long been a cornerstone in the treatment of serious bacterial infections, particularly those caused by Gram-negative pathogens. This document collates quantitative data from various studies, details standardized experimental protocols for susceptibility testing, and visualizes key experimental workflows and resistance mechanisms to offer a thorough resource for laboratory and drug development professionals.

Quantitative Susceptibility Data

The in-vitro efficacy of ceftazidime, both as a standalone agent and in combination with the β-lactamase inhibitor avibactam (B1665839), has been extensively evaluated. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, as well as overall susceptibility rates against key bacterial groups.

Activity Against Enterobacterales

Ceftazidime's activity against Enterobacterales can be significantly enhanced by the addition of avibactam, which counteracts the hydrolytic activity of many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).

| Organism/Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference(s) |

| All Enterobacterales | |||||

| Ceftazidime | 8416 | 0.25 | 64 | 67.8 | [1] |

| Ceftazidime-Avibactam | 36380 | - | - | >99.9 | [2] |

| Ceftazidime-Avibactam | 8416 | 0.12 | 0.5 | 98.1 | [1] |

| Ceftazidime-Avibactam | 7729 | - | 0.5 | 99.3 | [3] |

| Carbapenem-Resistant Enterobacterales (CRE) | |||||

| Ceftazidime-Avibactam | 858 | ≤1 | ≥128 | 68.9 | [4] |

| Ceftazidime-Avibactam (KPC-producers) | - | ≤1 | 2 | 99.3 | [4] |

| Ceftazidime-Avibactam (OXA-48-like producers) | - | ≤1 | 2 | 99.3 | [4] |

| Ceftazidime-Avibactam (MBL-producers) | - | - | - | 0 | [4] |

| ESBL-producing Enterobacterales | |||||

| Ceftazidime-Avibactam | 109 | 0.19 | 0.38 | 99.1 | [5] |

Activity Against Pseudomonas aeruginosa

Pseudomonas aeruginosa is a notoriously challenging pathogen to treat due to its intrinsic and acquired resistance mechanisms. Ceftazidime remains a key antipseudomonal agent, and its efficacy is often restored by avibactam against strains producing certain β-lactamases.

| Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Reference(s) |

| Ceftazidime | 1743 | 2 | 32 | 84.0 | [6][7] |

| Ceftazidime-Avibactam | 7868 | 2 | 4 | 97.1 | [2] |

| Ceftazidime-Avibactam | 1743 | 2 | 8 | 96.3 | [6][7] |

| Ceftazidime-Avibactam | 1909 | 2 | 8 | 96.9 | [8] |

| Ceftazidime-Avibactam (Multidrug-Resistant Isolates) | - | 4 | 16 | 86.5 | [2] |

| Ceftazidime-Avibactam (Ceftazidime-Nonsusceptible Isolates) | 158 | - | - | 61.4 (restored) | [9] |

Experimental Protocols

Standardized methodologies are critical for the accurate and reproducible determination of in-vitro antimicrobial susceptibility. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these procedures.

Broth Microdilution Method

Broth microdilution is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized bacterial inoculum is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the agent that completely inhibits visible growth is recorded as the MIC.

Detailed Methodology:

-

Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of ceftazidime (and avibactam if applicable) at a known concentration using a suitable solvent and diluent as specified by CLSI/EUCAST guidelines.

-

Preparation of Microtiter Plates:

-

Dispense a specific volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Create serial twofold dilutions of the antimicrobial agent across the wells by transferring a defined volume of the antimicrobial solution from one well to the next.

-

-

Inoculum Preparation:

-

Select several morphologically similar colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.

-

Suspend the colonies in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

Following incubation, examine the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

-

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly useful for testing multiple isolates against a single antimicrobial agent.

Principle: A series of agar plates, each containing a different concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test organisms is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that inhibits the visible growth of the organism.

Detailed Methodology:

-

Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare serial twofold dilutions of the antimicrobial agent in a suitable solvent.

-

Add a specific volume of each antimicrobial dilution to molten and cooled (45-50°C) Mueller-Hinton Agar. For each concentration, pour the agar into a sterile petri dish and allow it to solidify. A growth control plate without any antimicrobial agent is also prepared.

-

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method (equivalent to a 0.5 McFarland standard).

-

Inoculation and Incubation:

-

Spot a standardized volume of each bacterial suspension onto the surface of each agar plate, including the growth control plate. A multipoint inoculator can be used to test multiple isolates simultaneously.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the key steps in the broth microdilution and agar dilution susceptibility testing methods.

Broth Microdilution Workflow

Agar Dilution Workflow

Mechanisms of Ceftazidime Resistance in Pseudomonas aeruginosa

Resistance to ceftazidime in P. aeruginosa is a complex and multifactorial phenomenon involving several key mechanisms. This diagram illustrates the interplay between these resistance determinants.

Ceftazidime Resistance in P. aeruginosa

References

- 1. In vitro activity of ceftazidime-avibactam against Enterobacterales and Pseudomonas aeruginosa isolates collected in Latin America as part of the ATLAS global surveillance program, 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]